molecular formula C8H17O9P B12753451 2,4-dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium CAS No. 39734-92-4

2,4-dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium

Cat. No.: B12753451
CAS No.: 39734-92-4
M. Wt: 288.19 g/mol
InChI Key: CBHZBAPOMQBESN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium is a compound that combines two distinct chemical entities. Tetrakis(hydroxymethyl)phosphanium is an organophosphorus compound with the chemical formula [P(CH₂OH)₄]⁺. It is a white, water-soluble salt commonly used as a precursor to fire-retardant materials and as a microbiocide in commercial and industrial water systems . 2,4-Dihydroxy-4-oxobutanoate is a derivative of butanoic acid, known for its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(hydroxymethyl)phosphanium can be synthesized with high yield by treating phosphine with formaldehyde in the presence of hydrochloric acid:

PH3+4H2C=O+HCl[P(CH2OH)4]ClPH₃ + 4 H₂C=O + HCl → [P(CH₂OH)₄]Cl PH3​+4H2​C=O+HCl→[P(CH2​OH)4​]Cl

The cation [P(CH₂OH)₄]⁺ features four-coordinate phosphorus, typical for phosphonium salts .

Industrial Production Methods: In industrial settings, tetrakis(hydroxymethyl)phosphanium chloride is produced in large quantities using similar methods. The compound is often used in the production of crease-resistant and flame-retardant finishes on cotton textiles and other cellulosic fabrics .

Chemical Reactions Analysis

Types of Reactions: Tetrakis(hydroxymethyl)phosphanium undergoes various chemical reactions, including:

    Converts to tris(hydroxymethyl)phosphine upon treatment with aqueous sodium hydroxide:

    Oxidation: [P(CH2OH)4]Cl+NaOHP(CH2OH)3+H2O+H2C=O+NaCl[P(CH₂OH)₄]Cl + NaOH → P(CH₂OH)₃ + H₂O + H₂C=O + NaCl [P(CH2​OH)4​]Cl+NaOH→P(CH2​OH)3​+H2​O+H2​C=O+NaCl

    Reacts with urea to form flame-retardant finishes:

    Condensation: [P(CH2OH)4]Cl+NH2CONH2(HOCH2)2P(O)CH2NHC(O)NH2+HCl+HCHO+H2+H2O[P(CH₂OH)₄]Cl + NH₂CONH₂ → (HOCH₂)₂P(O)CH₂NHC(O)NH₂ + HCl + HCHO + H₂ + H₂O [P(CH2​OH)4​]Cl+NH2​CONH2​→(HOCH2​)2​P(O)CH2​NHC(O)NH2​+HCl+HCHO+H2​+H2​O

Common Reagents and Conditions:

    Oxidation: Sodium hydroxide (NaOH)

    Condensation: Urea (NH₂CONH₂)

Major Products:

    Oxidation: Tris(hydroxymethyl)phosphine

    Condensation: Phosphine oxide derivatives

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Tetrakis(hydroxymethyl)phosphanium is unique due to its four-coordinate phosphorus structure and its ability to form stable, water-soluble salts. Its versatility in various applications, from flame retardants to biomedical hydrogels, sets it apart from other similar compounds .

Properties

CAS No.

39734-92-4

Molecular Formula

C8H17O9P

Molecular Weight

288.19 g/mol

IUPAC Name

2,4-dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium

InChI

InChI=1S/C4H6O5.C4H12O4P/c5-2(4(8)9)1-3(6)7;5-1-9(2-6,3-7)4-8/h2,5H,1H2,(H,6,7)(H,8,9);5-8H,1-4H2/q;+1/p-1

InChI Key

CBHZBAPOMQBESN-UHFFFAOYSA-M

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)O.C(O)[P+](CO)(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.